molecular formula C13H18ClN3 B12236391 N-benzyl-1-isopropyl-1H-pyrazol-4-amine

N-benzyl-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12236391
M. Wt: 251.75 g/mol
InChI Key: JOYDLWYTESLRMF-UHFFFAOYSA-N
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Description

N-benzyl-1-isopropyl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a benzyl group at the nitrogen atom and an isopropyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of benzylamine with isopropyl hydrazine and a suitable carbonyl compound to form the pyrazole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid. The mixture is heated under reflux to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and isopropyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of N-benzyl-1-isopropyl-1H-pyrazol-4-one.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

N-benzyl-1-isopropyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-benzyl-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-1-propyl-1H-pyrazol-3-amine
  • 1H-pyrazolo[3,4-b]pyridines
  • 1H-imidazole derivatives

Uniqueness

N-benzyl-1-isopropyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.

Properties

Molecular Formula

C13H18ClN3

Molecular Weight

251.75 g/mol

IUPAC Name

N-benzyl-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H17N3.ClH/c1-11(2)16-10-13(9-15-16)14-8-12-6-4-3-5-7-12;/h3-7,9-11,14H,8H2,1-2H3;1H

InChI Key

JOYDLWYTESLRMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC=CC=C2.Cl

Origin of Product

United States

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